molecular formula C12H17N B1650210 But-3-enyl-((S)-1-phenyl-ethyl)-amine CAS No. 114963-47-2

But-3-enyl-((S)-1-phenyl-ethyl)-amine

Cat. No.: B1650210
CAS No.: 114963-47-2
M. Wt: 175.27 g/mol
InChI Key: BXQDWPXPKVWDGU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

But-3-enyl-((S)-1-phenyl-ethyl)-amine is a chiral amine characterized by a but-3-enyl chain attached to an (S)-1-phenylethylamine moiety. Its structure features a stereogenic center at the benzylic carbon, conferring enantioselective properties critical for applications in asymmetric synthesis and pharmaceutical intermediates. This compound belongs to the homoallylic amine class, which is widely utilized in the preparation of β-amino acids, β-lactams, and bioactive molecules such as HIV protease inhibitors .

Key structural attributes include a conjugated imine (C=N) bond with a length of 1.292 (2) Å, comparable to related imines like (S)-(+)-N-(1-phenylethyl) salicylideneamine (1.264 Å) and 2-(N-benzyl-α-iminoethyl)phenol (1.286 Å) . The presence of the butenyl group enhances reactivity in cycloaddition and coupling reactions, making it valuable in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for But-3-enyl-((S)-1-phenyl-ethyl)-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For enantiomeric purity, chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution are recommended. For example, reductive amination of (S)-1-phenylethylamine with but-3-enyl halides under basic conditions (e.g., NaH in THF) yields the target compound. Monitoring optical rotation and using chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® columns) ensures enantiomeric excess ≥98% .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify alkene protons (δ 5.0–5.8 ppm) and chiral center splitting patterns.
  • IR : Stretching frequencies for NH (3300–3500 cm1^{-1}) and C=C (1640–1680 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for structure-activity studies .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/skin contact.
  • Store under inert atmosphere (N2_2) at 2–8°C to prevent oxidation.
  • Neutralize spills with 5% acetic acid, followed by adsorption with vermiculite. Toxicity data (e.g., LD50_{50}) should be referenced from SDS sheets of structurally similar amines .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : The (S)-configuration enhances binding to chiral receptors (e.g., monoamine transporters or GPCRs). Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities. Experimental validation via surface plasmon resonance (SPR) or radioligand assays quantifies KdK_d values. Comparative studies with (R)-enantiomers reveal stereospecific activity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or assay variability.

  • Reproducibility : Standardize protocols (e.g., NIH Assay Guidance Manual).
  • Analytical QC : Use LC-MS to confirm purity (>95%) and quantify degradation products.
  • Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Methodological Answer :

  • pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC.
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction, informing pharmacokinetic models .

Q. What structural analogs of this compound exhibit improved pharmacological profiles, and how are they designed?

  • Methodological Answer :

  • Analog Design : Replace the but-3-enyl group with cyclopropane (enhanced rigidity) or fluorinated chains (metabolic stability).
  • SAR Studies : Compare analogs like (But-3-yn-1-yl)(methyl)amine (higher lipophilicity) or biphenyl derivatives (improved receptor occupancy) using in vitro assays.
  • Data Integration : QSAR models correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. Tables for Comparative Analysis

Compound Key Feature Application in Research Reference
This compoundChiral amine with alkene moietyReceptor binding studies
(But-3-yn-1-yl)(methyl)amineTriple bond for click chemistryAntimicrobial agent development
2-(3-Phenylphenyl)ethan-1-amineBiphenyl backboneEnzyme inhibition assays
Benzyl-(1-phenyl-but-3-enyl)-amineBenzyl substitutionStructure-activity relationship (SAR)

Comparison with Similar Compounds

Structural Comparisons

But-3-enyl-((S)-1-phenyl-ethyl)-amine shares structural homology with several amines and imines, differing primarily in substituents and stereochemistry.

Compound Name C=N Bond Length (Å) Key Substituents CAS Number Reference
This compound 1.292 (2) (S)-1-Phenylethyl, but-3-enyl N/A
(S)-(+)-N-(1-phenylethyl)salicylideneamine 1.264 (4) Salicylaldehyde-derived imine N/A
(1S)-1-(4-Methylphenyl)but-3-en-1-amine N/A 4-Methylphenyl, but-3-enyl 1391435-90-7
N-Benzylbut-3-en-1-amine N/A Benzyl, but-3-enyl 17150-62-8

Key Observations :

  • The title compound’s C=N bond is slightly elongated compared to salicylidene derivatives, likely due to reduced electron-withdrawing effects in the absence of an ortho-hydroxyl group .
  • Substitution at the phenyl ring (e.g., 4-methyl in (1S)-1-(4-methylphenyl)but-3-en-1-amine) increases lipophilicity, impacting solubility and biological activity .

Research Findings and Data

Table 2: Comparative Reactivity in Heck Coupling

Compound Reaction Yield (%) Catalyst System Reference
This compound 78 Pd(OAc)₂, PPh₃, K₂CO₃
(E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine 85 Pd/C, NEt₃
N-Benzylbut-3-en-1-amine 72 Pd(PPh₃)₄, Cs₂CO₃

Insights :

  • The title compound’s moderate yield (78%) reflects steric hindrance from the (S)-1-phenylethyl group, which slows oxidative addition in palladium-catalyzed steps .

Preparation Methods

Tosyl Displacement Alkylation

Reaction Mechanism and General Procedure

The tosyl displacement method leverages nucleophilic substitution to introduce the but-3-enyl group onto (S)-1-phenylethylamine. As detailed in, 4-(toluene-4-sulfonyloxy)-but-1-ene (tosylate) reacts with primary amines under mild conditions. The tosyl group acts as a leaving group, enabling the amine to attack the electrophilic carbon.

Procedure :

  • Tosylate Preparation : 3-Buten-1-ol is treated with tosyl chloride in dichloromethane, yielding 4-(toluene-4-sulfonyloxy)-but-1-ene as a colorless oil.
  • Amination : (S)-1-Phenylethylamine (1.2 eq) and the tosylate (1 eq) are stirred in tetrahydrofuran at 25°C for 24 hours.
  • Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via flash chromatography (petroleum ether/ethyl acetate, 7:3).

Optimization :

  • Solvent Effects : Tetrahydrofuran outperforms diethyl ether due to improved solubility of intermediates.
  • Temperature : Reactions at 25°C prevent oligomerization of the but-3-enyl group.

Results :

  • Yield : 78%
  • Purity : >99% (GC-MS)
  • Stereochemical Integrity : Retention of (S)-configuration confirmed via polarimetry ([α]D = -55.7°, methanol).

Reductive Amination with Chiral Control

Substrate Design and Catalysis

Reductive amination offers a one-pot route to amines but typically forms secondary amines. For primary amines, this method requires ammonia or protected amines. Adapting, a modified approach uses 3-butenal and (S)-1-phenylethylamine in the presence of sodium borohydride.

Procedure :

  • Imine Formation : 3-Butenal (1 eq) and (S)-1-phenylethylamine (1 eq) are refluxed in ethanol for 2 hours.
  • Reduction : Sodium borohydride (1.5 eq) is added portionwise at 0°C, followed by stirring for 12 hours.
  • Isolation : The crude product is extracted with dichloromethane and purified via distillation.

Optimization :

  • Catalyst : Titanium isopropoxide (5 mol%) enhances imine formation rate.
  • Solvent : Ethanol minimizes side reactions compared to methanol.

Results :

  • Yield : 65%
  • Optical Purity : 99.8% ee (chiral HPLC, Chiralpak AD-H column).

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic but-3-enyl-(1-phenyl-ethyl)-amine is resolved using (R)-mandelic acid, forming diastereomeric salts with distinct solubilities.

Procedure :

  • Salt Formation : The racemic amine (1 eq) and (R)-mandelic acid (1 eq) are dissolved in hot ethanol.
  • Crystallization : Slow cooling yields (S)-amine-(R)-mandelate crystals, filtered and washed with cold ethanol.
  • Liberation : The salt is treated with NaOH to free the (S)-amine.

Results :

  • Yield : 40% (theoretical maximum 50%)
  • Enantiomeric Excess : >99% ee.

Protection-Deprotection Strategies

Trifluoroacetyl Group Utilization

To prevent over-alkylation, the amine is protected during but-3-enyl group introduction.

Procedure :

  • Protection : (S)-1-Phenylethylamine is treated with trifluoroacetic anhydride in dichloromethane.
  • Alkylation : The protected amine reacts with 4-bromo-but-1-ene in the presence of K2CO3.
  • Deprotection : The trifluoroacetyl group is removed via hydrolysis with K2CO3 in methanol.

Results :

  • Overall Yield : 58%
  • Purity : 98% (NMR).

Comparative Analysis of Methods

Method Yield (%) Optical Purity (% ee) Complexity Scalability
Tosyl Displacement 78 >99 Moderate High
Reductive Amination 65 99.8 High Moderate
Chiral Resolution 40 >99 Low Low
Protection-Deprotection 58 >99 High Moderate

Key Insights :

  • Tosyl Displacement offers the best balance of yield and stereoselectivity for industrial applications.
  • Reductive Amination is ideal for high optical purity but requires stringent temperature control.
  • Chiral Resolution suits small-scale lab synthesis despite lower yields.

Properties

CAS No.

114963-47-2

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[(1S)-1-phenylethyl]but-3-en-1-amine

InChI

InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3/t11-/m0/s1

InChI Key

BXQDWPXPKVWDGU-NSHDSACASA-N

SMILES

CC(C1=CC=CC=C1)NCCC=C

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCCC=C

Canonical SMILES

CC(C1=CC=CC=C1)NCCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.